molecular formula C9H8BNO2S B2862078 4-(1,3-Thiazol-2-yl)phenylboronic acid CAS No. 1410783-27-5

4-(1,3-Thiazol-2-yl)phenylboronic acid

Cat. No.: B2862078
CAS No.: 1410783-27-5
M. Wt: 205.04
InChI Key: GIKLXOPEVLMJHV-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-2-yl)phenylboronic acid is an organoboron compound with the molecular formula C₉H₈BNO₂S and a molecular weight of 205.04 g/mol . This compound features a phenyl ring substituted with a boronic acid group and a thiazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1,3-Thiazol-2-yl)phenylboronic acid can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a halogenated thiazole derivative with a phenylboronic acid under palladium catalysis . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazol-2-yl)phenylboronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to phenol derivatives using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of the boronic acid group to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: Halogenation or nitration of the phenyl ring using halogenating agents or nitric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Bromine or chlorine in acetic acid for halogenation; nitric acid in sulfuric acid for nitration.

Major Products

    Oxidation: Phenol derivatives

    Reduction: Hydroxyl-substituted phenylboronic acids

    Substitution: Halogenated or nitrated phenylboronic acids

Comparison with Similar Compounds

Properties

IUPAC Name

[4-(1,3-thiazol-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO2S/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKLXOPEVLMJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NC=CS2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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